1-[4-(4-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one
Description
The compound 1-[4-(4-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one is a structurally complex molecule featuring a piperazine ring connected to an ethanone group and a but-2-yn-1-yl (alkyne) spacer. This spacer links to a piperidin-4-yloxy moiety substituted with a 4,6-dimethylpyrimidin-2-yl group. The compound’s design integrates nitrogen-containing heterocycles (piperazine, piperidine, pyrimidine) and a rigid alkyne linker, which may enhance conformational stability and target-binding specificity .
Properties
IUPAC Name |
1-[4-[4-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]oxybut-2-ynyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2/c1-17-16-18(2)23-21(22-17)26-9-6-20(7-10-26)28-15-5-4-8-24-11-13-25(14-12-24)19(3)27/h16,20H,6-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZDTANTKXVFLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)OCC#CCN3CCN(CC3)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-(4-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : It features a pyrimidine moiety, which is known for its role in various biological processes.
- Functional Groups : The presence of piperidine and piperazine rings contributes to its interaction with biological targets.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Anticholinesterase Activity :
- Histamine Receptor Antagonism :
-
Cytotoxicity :
- Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines, although specific IC50 values need further investigation.
The mechanisms through which this compound exerts its biological effects are primarily through receptor modulation:
- Cholinergic System Interaction : By inhibiting AChE, it increases acetylcholine levels, which can enhance cognitive function.
- Histaminergic System Modulation : As an H3 receptor antagonist, it may improve neurotransmission and has implications in the treatment of sleep disorders and obesity.
Study 1: In Vitro Evaluation
In a study evaluating the anticholinesterase activity of various compounds similar to the target molecule, it was found that compounds with similar structural features exhibited varying degrees of inhibition against AChE and BChE. The study highlighted that modifications in the piperidine and piperazine rings significantly influenced the inhibitory potency .
Study 2: In Vivo Characterization
An in vivo study assessed the cognitive-enhancing effects of a related compound on animal models. The results indicated improved memory retention in treated groups compared to controls, supporting the hypothesis that cholinesterase inhibition leads to enhanced cognitive performance .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H28N6O2 |
| Molecular Weight | 372.48 g/mol |
| AChE IC50 | 157.31 µM |
| BChE IC50 | 46.42 µM |
| Histamine H3 Affinity | Moderate |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s uniqueness arises from its 4,6-dimethylpyrimidine substitution, alkyne spacer, and piperazine-ethanone motif. These features distinguish it from analogs:
- 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-diphenylethan-1-one (): Contains a 2,6-dimethylpyrimidine linked via oxygen to piperidine and a diphenylethanone group. The differing pyrimidine substitution (2,6 vs. 4,6) alters electronic properties and steric interactions .
- 1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one (): Features a 5,6-dimethylpyrimidine and an oxymethyl linker instead of an alkyne.
- 1-(4-(2-Chloro-6-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one (): Substitutes pyrimidine with a chloro group, increasing electrophilicity compared to methyl groups. The absence of a piperidine-alkyne spacer reduces structural complexity .
Chemical Reactivity and Stability
- Pyrimidine Substitution : The 4,6-dimethyl groups on pyrimidine (target) are electron-donating, enhancing stability compared to electron-withdrawing groups (e.g., chloro in ). This substitution may reduce metabolic degradation .
- Ethanone Group: The ethanone moiety (common in the target and ) facilitates hydrogen bonding and dipole interactions, critical for receptor engagement .
Pharmacological Properties
- Metabolic Stability: The 4,6-dimethylpyrimidine may resist cytochrome P450 oxidation better than chloro or amino substituents () .
Data Table: Key Comparisons
| Compound Name | Pyrimidine Substituents | Linker Type | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| Target Compound | 4,6-dimethyl | But-2-yn-1-yl | Piperazine, ethanone | Kinase inhibition, CNS drugs |
| Compound | 2,6-dimethyl | Oxygen | Diphenylethanone | Unspecified reactivity |
| Compound | 5,6-dimethyl | Oxymethyl | Piperidine, fluorophenyl | Neurological disorders |
| Compound | 2-chloro-6-methyl | Direct bond | Piperazine, ethanone | Antimicrobial agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
